Pteridine

Overview

Description

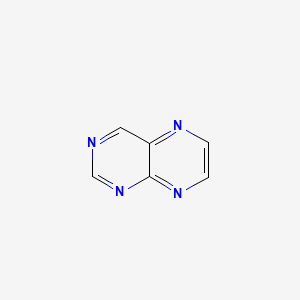

Pteridine is a heterocyclic compound composed of fused pyrimidine and pyrazine rings. It serves as a core structure for biologically critical molecules, including folate cofactors, biopterins, and xenopterins . Pteridines are biosynthesized from purines, particularly guanine or guanosine derivatives, through enzymatic pathways that retain portions of the purine skeleton while introducing modifications such as hydroxylation and side-chain additions . For example, ciliapterin, a 2-amino-4-hydroxy-6-(threo-dihydroxypropyl)this compound isolated from Tetrahymena pyriformis, is synthesized entirely from guanosine, highlighting the metabolic link between purines and pteridines . Structurally, pteridines are characterized by their planar, conjugated ring system, which enables fluorescence and redox activity, making them vital in electron transfer and light absorption processes in biological systems .

Preparation Methods

Classical Synthetic Approaches to Pteridine

Perbromide-Mediated Condensation

Early synthetic routes often relied on halogenation to activate this compound intermediates. A landmark method involves reacting the perbromide of 2-acetylamino-4-hydroxy-6-methyl this compound with para-aminobenzoylglutamic acid under controlled pH (3–11) and temperature (0–94°C) . This reaction proceeds via nucleophilic substitution, where the perbromide’s labile bromine facilitates coupling with aromatic amines. For instance, Example 2 of the patent details dissolving 5.43 g of 2-acetylamino-4-hydroxy-6-methyl this compound in glacial acetic acid, adding bromine at 82°C, and isolating the perbromide in 66.5% yield. Subsequent condensation with para-aminobenzoylglutamic acid at pH 11 yields 2-acetylpteroylglutamic acid , which is hydrolyzed to pteroylglutamic acid (folic acid) .

Table 1: Representative Yields from Perbromide Reactions

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| 2-Acetylamino-4-hydroxy-6-methyl this compound | pH 11, 25°C, 1 hr | 2-Acetylpteroylglutamic acid | 51–70% |

| Perbromide + para-aminobenzamide | pH 3–4, 16 hr | 2-Acetylpteramide | 68.5% |

Hydrolysis and Functionalization

Classical methods frequently employ hydrolysis to remove protective groups. For example, the acetyl group in 2-acetylpteroylglutamic acid is cleaved using 0.1 N sodium hydroxide at 90°C, yielding pteroylglutamic acid . Similarly, zinc or calcium salts are precipitated to purify intermediates, as described in Example 4 . These steps underscore the importance of pH control, with optimal precipitation occurring at pH 6.8 for zinc salts .

Modern Diversity-Oriented Synthesis

Radical and Electrophilic Substitutions

Contemporary strategies prioritize late-stage diversification. Radical-mediated substitutions enable functionalization at inert positions, such as C6 and C7 of the this compound core . For instance, photoredox catalysis generates aryl radicals that couple with this compound triflates, introducing aryl groups in yields exceeding 70% . Electrophilic substitutions, particularly nitration and sulfonation, further expand structural diversity. The PMC study demonstrates nitration of chloride 8 using isobutyl iodide, yielding nitro intermediate 9 in 75% yield, which is subsequently reduced to a lactam and aromatized with DDQ .

Organometal-Mediated Cross-Coupling

Palladium-catalyzed couplings have revolutionized this compound synthesis. Suzuki-Miyaura reactions between this compound boronic acids and aryl halides install diverse substituents efficiently . For example, triflate 13 (derived from this compound trione 12 ) reacts with arylboronic acids under Pd(PPh₃)₄ catalysis, achieving cross-coupling in 80–90% yields . These methods are invaluable for synthesizing drug candidates, such as kinase inhibitors bearing heteroaryl groups .

Substituted this compound Derivatives

Alkylation and Amination

Alkylation of this compound precursors introduces alkyl chains, enhancing solubility and bioactivity. The PMC protocol alkylates chloride 8 with isobutyl iodide, producing a 5:1 mixture of N- and O-alkylated products. Selective crystallization isolates the N-alkyl isomer, which undergoes nitration and coupling with naphthylalanine derivatives . Amination, another critical modification, employs silazanes like hexamethyldisilazane to convert folic acid into this compound amines . This method, detailed in EP0225823B1 , achieves near-quantitative conversion under reflux conditions.

Table 2: Amination of this compound Derivatives

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Folic acid | Hexamethyldisilazane | Reflux, 24 hr | This compound amine | 95% |

| Methopterin | HMDS | 120°C, 18 hr | Methylated amine | 89% |

Heterocyclic Fusion

Fusing additional rings to the this compound core generates polycyclic systems with unique properties. The IUBMB review highlights cyclocondensation of diaminopyrimidines with α-keto acids, forming pyrrolo[2,3-d]pteridines. These reactions proceed via Schiff base formation and intramolecular cyclization, with yields ranging from 50–65% .

Industrial-Scale Preparation and Patented Methods

Large-Scale Perbromide Synthesis

Patent US2615890A scales up perbromide production using 46 g of 2-acetylamino-4-hydroxy-6-methyl this compound dissolved in 1400 mL of acetic acid. Bromine addition at 84°C under photofood light yields 53 g (66.5%) of the perbromide, which is filtered and washed with acetic acid . This method’s scalability stems from its simplicity and minimal purification requirements.

Continuous Flow Processes

Recent patents emphasize continuous flow systems to enhance efficiency. For example, EP0225823B1 describes a tubular reactor for silazane-mediated amination, reducing reaction times from 24 hours to 2 hours. Such innovations address industrial demands for high-throughput synthesis .

Analytical Techniques and Characterization

Spectroscopic Methods

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural elucidation. The para-aminobenzoylglutamic acid coupling product exhibits distinct ¹H NMR signals at δ 8.2 (this compound H7) and δ 6.7 (aromatic protons), confirming successful conjugation . Infrared (IR) spectroscopy identifies acetyl group removal post-hydrolysis, evidenced by the disappearance of the C=O stretch at 1680 cm⁻¹ .

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) ensures purity in pharmaceutical-grade pteridines. Example 3 of the PMC study reports >98% purity for this compound trione 12 using a C18 column and acetonitrile/water gradient .

Chemical Reactions Analysis

Types of Reactions: Pteridine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pterin derivatives.

Reduction: Reduction of this compound leads to the formation of dihydrothis compound and tetrahydrothis compound.

Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens and carbons.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products:

Oxidation: Pterin derivatives.

Reduction: Dihydrothis compound and tetrahydrothis compound.

Substitution: Various substituted pteridines depending on the nucleophile used.

Scientific Research Applications

Introduction to Pteridine

This compound comprises fused pyrazine and pyrimidine rings, which contribute to its diverse biological activities. It plays a crucial role in several physiological processes, including amino acid metabolism and the synthesis of nucleic acids. The compound's derivatives have garnered attention for their potential therapeutic applications due to their varied pharmacological properties.

Anticancer Activity

This compound derivatives have shown promise in cancer therapy. Research indicates that several this compound compounds exhibit antitumor activity by targeting specific molecular pathways involved in tumor growth and progression. For instance:

- Methotrexate and Pralatrexate are FDA-approved drugs that utilize this compound structures to inhibit dihydrofolate reductase, a key enzyme in the folate metabolism pathway crucial for DNA synthesis in rapidly dividing cells .

- A study on breast cancer cell lines demonstrated altered this compound metabolism associated with tumorigenicity, suggesting that pteridines could serve as biomarkers for cancer diagnosis and prognosis .

Anti-inflammatory Properties

This compound derivatives have been investigated for their anti-inflammatory effects. Compounds like 5,6,7,8-tetrahydrobiopterin are known to modulate inflammatory responses and have potential applications in treating chronic inflammatory diseases .

Antimicrobial Activity

Pteridines also exhibit antimicrobial properties. Various derivatives have been tested against different pathogens, showing effectiveness in preliminary assays. However, further research is required to fully understand their potential in clinical settings .

Biomarkers for Disease

Pteridines are increasingly recognized as potential biomarkers for various diseases. Elevated levels of urinary pteridines have been linked to conditions such as breast cancer, prostate cancer, and other neoplastic diseases . The quantification of pteridines can provide insights into disease progression and may aid in developing targeted therapies.

Summary of Key Findings

| Application | Description | Examples |

|---|---|---|

| Anticancer | Targeting molecular pathways involved in tumor growth | Methotrexate, Pralatrexate |

| Anti-inflammatory | Modulating inflammatory responses | 5,6,7,8-tetrahydrobiopterin |

| Antimicrobial | Exhibiting effectiveness against various pathogens | Various tested this compound derivatives |

| Biomarkers | Indicating disease presence and progression | Urinary levels linked to neoplastic diseases |

This compound Metabolism in Breast Cancer

A significant study explored the metabolism of pteridines in breast cancer cell lines (MCF10A, MCF10AT). It was found that certain pteridines were metabolized differently depending on the tumorigenicity of the cells, highlighting their potential role as biomarkers .

This compound Derivatives as Therapeutics

Research has documented various this compound derivatives with diverse pharmacological effects ranging from analgesic to anti-tumor activities . The structural modifications of these compounds can lead to enhanced therapeutic efficacy against a range of diseases.

Mechanism of Action

Pteridine exerts its effects through various mechanisms, primarily by acting as a cofactor in enzymatic reactions. For example, tetrahydrobiopterin, a reduced form of this compound, is a cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters like dopamine and serotonin . This compound reductase 1, another enzyme, plays a role in the folate and pterin pathways, crucial for the survival of certain pathogens .

Comparison with Similar Compounds

Pteridines vs. Pterins

Pterins are a subclass of pteridines with a 2-amino-4-hydroxypteridine backbone. Key differences include:

- Structural Features : Pterins often have hydroxyl or carbonyl groups at specific positions (e.g., pterin-6-carboxylic acid and 7,8-dihydropterin-6-carboxylic acid in bioluminescent millipedes), which enhance fluorescence and metal-binding properties .

- Functional Roles: While pteridines broadly participate in redox reactions, pterins like tetrahydrobiopterin (THB) act as cofactors for aromatic amino acid hydroxylases. In HPH-1 mice, precursor pteridines restored phenylalanine metabolism, mimicking THB activity .

Table 1: Key Differences Between Pteridines and Pterins

Pteridines vs. Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are annulated pyrimidine derivatives with structural similarity to pteridines and purines.

- Structural Comparison : Both systems have fused six-membered rings, but pyrimido[4,5-d]pyrimidines lack the pyrazine moiety of pteridines .

- Bioactivity : Pyrimido[4,5-d]pyrimidines exhibit hepatoprotective, antitumor, and antimicrobial activities, while pteridines are more specialized in folate metabolism and enzyme inhibition .

Pteridines vs. Purines

- Biosynthetic Link : Pteridines derive from purines (e.g., guanine), but their structures diverge. Purines (e.g., adenine, guanine) have two fused rings (pyrimidine + imidazole), whereas pteridines fuse pyrimidine with pyrazine .

- Functional Divergence: Purines are primarily nucleotides (ATP, GTP), while pteridines function as cofactors or enzyme inhibitors. For example, this compound reductase 1 (PTR1) inhibitors like chroman-4-one derivatives target trypanosomatid parasites, unlike purine-based drugs .

Table 2: Structural and Functional Comparison with Purines

| Feature | This compound | Purine |

|---|---|---|

| Ring System | Pyrimidine + pyrazine | Pyrimidine + imidazole |

| Biosynthetic Origin | Derived from guanine | Synthesized de novo |

| Key Molecules | Folate, biopterin | ATP, GTP, DNA bases |

| Enzyme Targets | PTR1, DHFR | Kinases, polymerases |

Pteridines vs. Flavonoids and Chroman-4-ones

- Mechanistic Overlap: Flavonoids and chroman-4-ones (e.g., compound 1, IC50 = 0.7 μM) inhibit PTR1, similar to this compound-based inhibitors. However, this compound derivatives like bis-indoles achieve higher specificity by forming hydrophilic/hydrophobic interactions with PTR1 active sites .

- Activity Data: Bis-indole derivatives: IC50 = 0.7–13.3 μM against Leishmania PTR1 . Chroman-4-ones: Selective inhibition of Trypanosoma brucei PTR1 with low toxicity .

Substituent Effects on this compound Activity

Modifications to the this compound ring significantly alter bioactivity:

- Ring Reduction : Reducing the this compound ring in compound 9 to tetrahydrothis compound (10a) decreased lipid peroxidation inhibition by 13-fold, whereas reduction in compound 18f increased potency 2.5-fold .

- Electron-Withdrawing Groups: Substituents like cyano or carboxyl groups enhance binding to nucleic acids. For example, 2,4-diamino-6,7-dimethylthis compound selectively binds orphan cytosines in RNA duplexes .

Table 3: Impact of this compound Modifications on Bioactivity

Biological Activity

Pteridines are a class of heterocyclic compounds characterized by a fused pyrazine and pyrimidine ring structure. They play significant roles in various biological processes and have been extensively studied for their therapeutic potential. This article delves into the biological activities of pteridine and its derivatives, highlighting their pharmacological properties, molecular targets, and clinical applications.

Overview of this compound Structure and Function

Pteridines are naturally occurring compounds found in many organisms, where they serve as pigments, cofactors in enzymatic reactions, and modulators of immune responses. Notable examples include 5,6,7,8-tetrahydrobiopterin, which is essential for the activity of several aromatic amino acid hydroxylases and nitric oxide synthases. Their diverse biological functions have led to interest in their synthetic derivatives for therapeutic use.

Biological Activities

This compound derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : this compound-based compounds have shown promise in inhibiting tumor growth across various cancer cell lines. For instance, studies have identified specific this compound derivatives that act as potent inhibitors of dihydrofolate reductase (DHFR) and carbonic anhydrases (CAs), which are crucial for cancer cell proliferation .

- Anti-inflammatory Effects : Many this compound derivatives possess anti-inflammatory properties. Research indicates that certain pteridines can inhibit lipoxygenase activity, reducing inflammation in models of colitis . A notable compound demonstrated a 41% reduction in inflammatory markers at a dosage of 0.01 mmol/kg .

- Antimicrobial Properties : Pteridines have been evaluated for their antimicrobial activities against various pathogens. Some derivatives exhibited significant inhibitory effects in preliminary assays; however, further research is necessary to fully understand their potential in this area .

- Antioxidant Activity : Pteridines also show antioxidant properties, which can protect cells from oxidative stress associated with various diseases like cancer and cardiovascular disorders .

Case Study 1: Anticancer Potential

A study investigated the effects of a novel series of this compound derivatives on cancer cell lines, including A549 (lung cancer) and PC-3 (prostate cancer). The results indicated that specific compounds had IC50 values as low as 4.5 nM against these cell lines, suggesting high potency as anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on inflammation, researchers synthesized N-substituted 2,4-diaminopteridines and evaluated their effects on lipoxygenase inhibition. The findings revealed that certain derivatives significantly reduced inflammatory responses in vitro and in vivo models .

Table 1: Summary of Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the key pharmacological activities of pteridine derivatives, and how are they methodologically evaluated?

this compound derivatives exhibit diverse pharmacological activities, including antineoplastic, anti-inflammatory, antioxidant, and antimicrobial effects. Methodologies for evaluation include:

- Anticancer assays : Cell viability tests (e.g., MTT assays) against cancer cell lines, combined with molecular docking to validate interactions with targets like EGFR or BRD4 .

- Antioxidant studies : DPPH radical scavenging assays to measure free radical neutralization capacity .

- Anti-inflammatory models : COX-2 inhibition assays and in vivo inflammation models (e.g., carrageenan-induced edema) .

Q. How are this compound derivatives synthesized for medicinal chemistry research?

Synthesis typically involves condensation reactions using catalysts and polar solvents. For example:

- Catalyzed synthesis : Combining primary amines and phenols with catalysts like iodine or Lewis acids to reduce hazardous byproducts .

- Functionalization : Introducing trifluoroethoxy or triazolo groups to enhance bioavailability or target specificity .

Q. What analytical methods are used to quantify pteridines in biological samples, and how are stability challenges addressed?

- Chromatography : Hydrophilic interaction liquid chromatography (HILIC) or ion-pair HPLC with fluorescence detection for high sensitivity .

- Stabilization : Adding reducing agents (e.g., dithiothreitol) to preserve dihydro- or tetrahydro-pteridines, or oxidizing unstable forms with iodine for consistent measurement .

Advanced Research Questions

Q. How do oxidation states influence the pro-oxidant vs. antioxidant effects of pteridines in experimental systems?

The redox state of pteridines determines their role:

- Reduced pterins (e.g., tetrahydrobiopterin): Act as radical scavengers but may promote Fenton reactions in the presence of transition metals .

- Aromatic pterins (e.g., neopterin): Inhibit enzymes like xanthine oxidase, reducing ROS generation in vitro. However, their in vivo effects depend on local concentration and microenvironment .

- Methodological note : Use EPR spectroscopy to track radical interactions and chemiluminescence assays to assess net oxidative stress .

Q. What computational strategies are employed to design multitarget this compound-based inhibitors for parasitic diseases?

- Fragment-based design : Iterative crystallographic studies (e.g., X-ray diffraction at 1.6 Å resolution) to optimize binding to Trypanosoma brucei PTR1 and Leishmania major DHFR .

- Polypharmacology modeling : Molecular dynamics simulations to predict selectivity against human DHFR while maintaining submicromolar inhibition of parasite targets .

Q. How can this compound reductase (PTR1) be targeted for antiparasitic drug development?

- Structural insights : Co-crystallization with NADPH and inhibitors (e.g., Compound AX2) reveals binding pocket residues critical for competitive inhibition .

- Inhibitor optimization : 2,4,6-Triaminoquinazoline derivatives designed via structure-activity relationship (SAR) studies show nanomolar inhibition of PTR1 .

Q. What role do QSAR models play in optimizing this compound derivatives as BRD4 inhibitors?

- 3D/2D-QSAR : Comparative molecular field analysis (CoMFA) and hologram QSAR (HQSAR) models predict substituent effects on BRD4 binding. For example, triazolo-pteridine derivatives with logP < 3 show enhanced cellular permeability .

- Docking validation : Glide SP scoring in Schrödinger Suite to prioritize compounds with high Gibbs free energy (−9.5 kcal/mol or lower) .

Q. How do this compound levels correlate with age and behavior in model organisms, and what statistical methods are applied?

- Insect models : Linear regression analysis in honey bees (Apis mellifera) reveals higher this compound concentrations in foragers vs. nurses, linked to oxidative stress during aging .

- Statistical rigor : Student’s t-tests compare slopes of age-pteridine curves, while Chi-square tests validate task-specific differences (e.g., nursing vs. foraging) .

Q. Methodological Tables

Table 1. Key Analytical Techniques for this compound Quantification

| Technique | Application | Reference |

|---|---|---|

| HILIC-FLD | Quantify neopterin in human urine | |

| Ion-pair HPLC | Stabilize dihydropterins in serum | |

| LC-MS/MS | Detect isoxanthopterin in moth heads |

Table 2. Computational Tools for this compound Drug Design

| Tool | Application | Output Metric |

|---|---|---|

| Schrödinger Suite | Docking to PTR1 | Glide SP score |

| CoMFA/CoMSIA | BRD4 inhibitor SAR | q² > 0.5, r² > 0.9 |

| GROMACS | MD simulations for DHFR selectivity | RMSD < 2 Å |

Properties

IUPAC Name |

pteridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4/c1-2-9-6-5(8-1)3-7-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNGPNLZQNNVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238347 | |

| Record name | Pteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-18-9 | |

| Record name | Pteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTERIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZF26XQ81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.